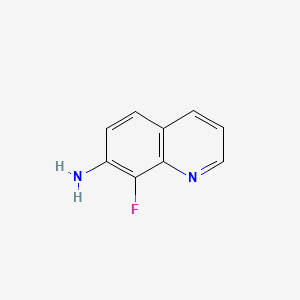

8-Fluoroquinolin-7-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-fluoroquinolin-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVKMPNPSYTOJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)N)F)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Fluoroquinolin 7 Amine and Its Analogs

Conventional Laboratory-Scale Synthesis Approaches

Traditional synthesis of 8-Fluoroquinolin-7-amine relies on well-established organic chemistry reactions, often involving the construction or functionalization of the quinoline (B57606) core through sequential, step-wise transformations.

Reduction Pathways of Nitroquinoline Precursors

A primary and direct method for the synthesis of this compound is the chemical reduction of its corresponding nitro precursor, 8-fluoro-7-nitroquinoline. This approach is advantageous as the nitro group can be introduced to the quinoline ring system through electrophilic nitration, and its subsequent reduction to an amine is typically a high-yielding transformation. The synthesis of the analogous 8-aminoquinoline (B160924) often involves the nitration of quinoline followed by reduction of the 8-nitro isomer. wikipedia.org

A variety of reducing agents are effective for converting aromatic nitro compounds to primary amines. The choice of reagent can depend on factors such as substrate tolerance to acidic or basic conditions, functional group compatibility, and desired yield.

Common Reducing Agents for Nitroquinoline Conversion

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Tin(II) chloride (SnCl₂) | Concentrated HCl, Ethanol (B145695) | A classic and reliable method for nitro group reduction. wikipedia.org |

| Iron (Fe) powder | Acetic Acid (AcOH) or HCl | An economical and effective method, often used in industrial settings. |

| Catalytic Hydrogenation (H₂) | Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) | A clean method, but may not be suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes). |

The general reaction involves the treatment of 8-fluoro-7-nitroquinoline with one of the aforementioned reducing systems, leading to the formation of the target this compound.

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to introduce the 7-amino group onto an 8-fluoroquinoline (B1294397) scaffold. wikipedia.org This reaction is predicated on the presence of a suitable leaving group at the C-7 position and the activation of the aromatic ring towards nucleophilic attack. chemistrysteps.com The quinoline ring itself is inherently electron-deficient, which facilitates this type of reaction.

In a potential SNAr synthesis for this compound, a precursor such as 7-chloro-8-fluoroquinoline (B1418871) or 7,8-difluoroquinoline (B123522) could be utilized. The reaction would involve displacing the halide at the C-7 position with an amine nucleophile, such as ammonia (B1221849) or a protected amine equivalent. The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this case, the nitrogen atom of the quinoline ring and the electronegative fluorine at C-8 both serve to activate the C-7 position for nucleophilic attack.

The reactivity of halogens as leaving groups in SNAr reactions often follows the trend F > Cl > Br > I, which is opposite to the trend observed in SN2 reactions. youtube.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of fluorine. youtube.com

Multi-Step Cyclization and Annulation Strategies

Instead of functionalizing a pre-existing quinoline ring, multi-step cyclization strategies build the heterocyclic system from simpler, acyclic precursors. Several classic named reactions can be adapted to synthesize quinoline derivatives. mdpi.com

Skraup Synthesis : This is one of the oldest methods for quinoline synthesis, involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). wikipedia.orgnih.gov To hypothetically synthesize this compound, one could start with 2-fluoro-3-aminonitrobenzene. The Skraup reaction would construct the quinoline ring, and a subsequent reduction of the nitro group would yield the final product. The reaction of anilines with α,β-unsaturated aldehydes or ketones is a variation known as the Doebner-von Miller reaction. nih.gov

Friedländer Synthesis : This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group (e.g., a ketone or aldehyde). wikipedia.orgalfa-chemistry.com A potential precursor for this route would be 2-amino-3-fluorobenzaldehyde, which could be reacted with a suitable carbonyl compound to form the substituted quinoline ring directly. The reaction is typically catalyzed by acid or base. alfa-chemistry.comjk-sci.com

Combes Synthesis : This method involves the reaction of an arylamine with a 1,3-dicarbonyl compound under acidic conditions to form a β-amino enone intermediate, which then cyclizes upon heating to form the quinoline. nih.gov

Advanced and High-Throughput Synthetic Techniques

Modern synthetic chemistry has focused on developing faster and more efficient methods, including protocols suitable for creating large libraries of compounds for screening purposes.

Solid-Phase Organic Synthesis Protocols for Derivatives

Solid-phase organic synthesis (SPOS) is a powerful technique for the high-throughput generation of compound libraries. nih.gov This method involves attaching a starting material to a solid support (resin) and performing a series of reactions. The key advantage is the ease of purification, as excess reagents and byproducts can be simply washed away from the resin-bound product. acs.org

While a specific SPOS protocol for this compound is not extensively documented, a general strategy can be devised for its analogs. For example, a quinoline core, such as 5-amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, can be loaded onto a resin. nih.gov Subsequently, various building blocks can be attached at different positions to create a library of derivatives. nih.govacs.org A similar approach could involve immobilizing a 7-halo-8-fluoroquinoline precursor onto a resin and then reacting it with a diverse panel of amines to generate a library of 7-amino substituted analogs for biological screening.

Microwave-Assisted Reaction Enhancements

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating a wide range of chemical reactions. acs.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to improved yields and higher product purity compared to conventional heating methods. acs.orgrsc.org

Several key steps in the synthesis of quinolines and their derivatives have been shown to be enhanced by microwave energy:

Nucleophilic Aromatic Substitution (SNAr) : The synthesis of 4-aminoquinolines from 4,7-dichloroquinoline (B193633) and various amines has been achieved in 20-30 minutes with yields of 80-95% using microwave heating, a significant improvement over conventional methods. nih.gov

Friedländer Synthesis : A catalyst-free, microwave-enhanced Friedländer synthesis has been developed for the single-step assembly of 8-hydroxyquinolines, showing greatly improved yields over traditional oil bath heating. nih.govnih.gov

Multi-component Reactions : One-pot, three-component reactions to form complex quinoline-based hybrids have been efficiently performed under microwave irradiation, affording good yields in as little as 8 minutes. acs.orgrsc.org

The table below provides a comparison of conventional versus microwave-assisted conditions for a Friedländer synthesis of 8-hydroxyquinolines, illustrating the typical advantages of MAOS. nih.gov

Comparison of Conventional vs. Microwave-Assisted Friedländer Synthesis nih.gov

| Product | Conventional Heating (Oil Bath) | Microwave Irradiation |

|---|---|---|

| Yield (%) | Yield (%) | |

| 8-Hydroxy-2-methylquinoline | 22 | 68 |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | 45 | 86 |

| 7-Chloro-8-hydroxy-2,5-dimethylquinoline | 40 | 75 |

| Average Yield | 34% | 72% |

This enhancement is attributed to the efficient and rapid heating of the solvent and reactants by the microwave energy, leading to faster reaction kinetics. acs.org

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of quinoline derivatives, including this compound, is an area of increasing focus aimed at reducing the environmental impact of chemical processes. ijpsjournal.comacs.orgnih.gov Traditional methods for quinoline synthesis often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. acs.org In contrast, green chemistry approaches prioritize the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. ijpsjournal.comnih.govmdpi.com

For the synthesis of this compound, a potential "green" approach would involve a multi-component reaction in a benign solvent, such as water or a bio-based solvent, under microwave or ultrasonic irradiation to reduce reaction times and energy consumption. The use of solid acid or base catalysts that can be easily recovered and reused would further enhance the sustainability of the process.

One of the key transformations in a likely synthetic route to this compound is the reduction of a nitro group. Catalytic hydrogenation using a recyclable catalyst like palladium on carbon in a green solvent such as ethanol or supercritical carbon dioxide represents a greener alternative to traditional reducing agents that generate stoichiometric amounts of waste.

The twelve principles of green chemistry provide a framework for designing more sustainable synthetic routes. These principles include waste prevention, atom economy, use of less hazardous chemical syntheses, designing safer chemicals, use of safer solvents and auxiliaries, design for energy efficiency, use of renewable feedstocks, reduction of derivatives, catalysis, design for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. Applying these principles to the synthesis of this compound could lead to more efficient, cost-effective, and environmentally responsible manufacturing processes.

Table 1: Application of Green Chemistry Principles to a Potential Synthesis of this compound

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Designing a synthesis with high yields and minimal byproducts. |

| Atom Economy | Utilizing reactions like cycloadditions that incorporate most of the starting material atoms into the final product. |

| Less Hazardous Synthesis | Replacing hazardous reagents like strong acids or toxic solvents with safer alternatives. |

| Safer Solvents | Using water, ethanol, or solvent-free conditions instead of chlorinated hydrocarbons. |

| Energy Efficiency | Employing microwave or ultrasonic irradiation to reduce reaction times and energy input. |

| Catalysis | Using recyclable solid catalysts in place of stoichiometric reagents. |

Regioselective Functionalization and Isomeric Control in Synthesis

The synthesis of this compound presents a significant challenge in regioselective functionalization, as it requires the precise placement of two different substituents at adjacent positions on the quinoline core. The control of isomer formation is paramount to ensure the desired biological activity and to avoid the need for difficult and costly purification steps.

A plausible synthetic strategy for this compound involves the initial synthesis of an 8-fluoroquinoline core, followed by regioselective nitration at the C-7 position, and subsequent reduction of the nitro group to an amine. The success of this route hinges on the ability to control the position of nitration. The electronic properties of the fluorine atom at C-8 and the quinoline ring system itself will direct the incoming electrophile. Careful optimization of reaction conditions, including the choice of nitrating agent, solvent, and temperature, is crucial to achieve high regioselectivity.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines. mdpi.commdpi.com These methods allow for the direct introduction of functional groups at specific positions on the quinoline ring, often under milder conditions than traditional methods. For the synthesis of this compound, a directed C-H amination at the C-7 position of an 8-fluoroquinoline intermediate could be a potential strategy. The directing group would temporarily coordinate to the metal catalyst and position it for selective reaction at the adjacent C-H bond.

Another approach to achieve regiocontrol is through the use of starting materials that already possess the desired substitution pattern or precursors that facilitate the desired regiochemistry. For instance, the Povarov reaction, an aza-Diels-Alder reaction, can be employed for the synthesis of substituted 8-aminoquinolines from simple starting materials like 1,2-phenylenediamines, enol ethers, and aldehydes. rsc.orgrsc.orgresearchgate.net By selecting appropriately substituted precursors, it may be possible to construct the 8-fluoro-7-aminoquinoline skeleton with inherent regiocontrol.

Table 2: Strategies for Regioselective Synthesis of this compound

| Synthetic Strategy | Description | Key Challenges |

| Electrophilic Nitration | Nitration of 8-fluoroquinoline followed by reduction. | Controlling the position of nitration to favor the 7-nitro isomer. |

| C-H Activation | Direct amination of 8-fluoroquinoline at the C-7 position using a transition metal catalyst. | Catalyst and directing group design for high regioselectivity. |

| Povarov Reaction | [4+2] cycloaddition of an imine with an electron-rich alkene to form a tetrahydroquinoline, followed by oxidation. | Synthesis of appropriately substituted starting materials. |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group at the C-7 position of an 8-fluoroquinoline derivative with an amine nucleophile. | Activation of the C-7 position towards nucleophilic attack. |

The development of synthetic methodologies for this compound and its analogs continues to be an active area of research. The integration of green chemistry principles and the development of novel methods for regioselective functionalization will be crucial for the efficient and sustainable production of this important chemical entity.

Chemical Reactivity and Derivatization Strategies of 8 Fluoroquinolin 7 Amine

Electrophilic and Nucleophilic Reaction Pathways on the Quinoline (B57606) Nucleus

The quinoline ring system is generally susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions on 8-Fluoroquinolin-7-amine are heavily influenced by the directing effects of the existing substituents.

Amino Group (-NH₂): The primary amine at the C-7 position is a strong activating group due to its ability to donate electron density to the aromatic ring via resonance. It is an ortho, para-director. The positions ortho to the amine are C-6 and C-8, while the para position is C-5.

Fluorine Atom (-F): The fluorine substituent at C-8 is an electronegative atom and thus deactivates the ring towards electrophilic attack through an inductive effect. However, like other halogens, it acts as an ortho, para-director due to resonance effects. The position para to the fluorine is C-5.

Considering these combined effects, electrophilic attack is predicted to occur preferentially at the C-5 and C-6 positions. The potent activating nature of the amino group is the dominant factor, directing incoming electrophiles primarily to the C-5 position (para to the amine and para to the fluorine) and the C-6 position (ortho to the amine).

Conversely, the electron-rich nature of the quinoline ring makes it generally resistant to nucleophilic aromatic substitution (SNAr) unless the ring is activated by potent electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com For this compound, the presence of the electron-donating amino group further disfavors nucleophilic attack on the carbon atoms of the ring.

Transformations Involving the Amine Functional Group

The primary amine at the C-7 position is a key site for derivatization, offering numerous pathways to modify the molecule's structure and properties.

The nucleophilic nitrogen of the 7-amino group readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions typically proceed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acidic byproduct.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) yields N-(8-fluoroquinolin-7-yl)amides.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) affords N-(8-fluoroquinolin-7-yl)sulfonamides.

These transformations are fundamental in medicinal chemistry for altering a compound's physicochemical properties.

Table 1: Representative Acylation and Sulfonylation Reactions of this compound

| Reagent | Product Class | Generic Structure of Product |

| Acetyl Chloride (CH₃COCl) | Amide | N-(8-fluoroquinolin-7-yl)acetamide |

| Benzoyl Chloride (C₆H₅COCl) | Amide | N-(8-fluoroquinolin-7-yl)benzamide |

| p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide | N-(8-fluoroquinolin-7-yl)-4-methylbenzenesulfonamide |

The nitrogen atom can also form new carbon-nitrogen bonds through alkylation and arylation reactions.

Alkylation: Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation to form secondary and tertiary amines. Alternative methods like reductive amination, involving the reaction of the amine with an aldehyde or ketone to form an imine followed by reduction, offer more controlled synthesis of mono-alkylated products.

Arylation: The formation of a C(aryl)-N bond is efficiently achieved using modern cross-coupling methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for this transformation. wikipedia.orglibretexts.org This reaction involves coupling the amine with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to construct N-aryl derivatives. ias.ac.innih.govyoutube.com

The 7-amino group can participate as the amine component in the Mannich reaction. This three-component condensation involves an active hydrogen compound (e.g., a ketone), formaldehyde, and a primary or secondary amine. The reaction proceeds via the initial formation of an iminium ion from this compound and formaldehyde, which then undergoes nucleophilic attack by the enol form of the ketone to yield a β-amino-carbonyl compound, known as a Mannich base.

Reactivity and Strategic Utility of the Fluorine Substituent

The fluorine atom at the C-8 position is generally unreactive due to the high strength of the aromatic C-F bond. Its primary role is to modulate the electronic properties of the quinoline ring. However, under specific conditions, it can be displaced via a nucleophilic aromatic substitution (SNAr) reaction.

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (fluorine). wikipedia.orgmasterorganicchemistry.com In this compound, the powerful electron-donating amino group at the adjacent C-7 position deactivates the ring toward nucleophilic attack at C-8, making the displacement of fluorine challenging. Successful SNAr on related fluoroquinolone systems often relies on activation by other functionalities, such as a nitro group or the carbonyl group inherent to the quinolone antibiotic scaffold. nih.govacs.org Therefore, strategic displacement of the C-8 fluorine would likely require prior modification of the molecule to introduce such activating groups.

Formation of Coordination Complexes with Transition Metals

The 8-aminoquinoline (B160924) scaffold is a well-established bidentate ligand in coordination chemistry. tandfonline.comtandfonline.comnih.gov It typically coordinates to a metal center through both the quinoline ring nitrogen (N1) and the exocyclic amino nitrogen, forming a stable five-membered chelate ring. rsc.org

This compound is expected to function similarly as a bidentate N,N-ligand. It can chelate to transition metal ions via the quinoline nitrogen (N1) and the 7-amino nitrogen. This coordination would result in the formation of a thermodynamically stable six-membered ring. The fluorine atom at the C-8 position can influence the steric and electronic properties of the resulting metal complex, potentially affecting its stability, geometry, and catalytic activity. Such ligands are instrumental in the development of catalysts for various organic transformations. nih.gov

Table 2: Potential Coordination of this compound with Transition Metals

| Transition Metal Ion | Potential Application of Complex | Expected Coordination Mode |

| Palladium (Pd²⁺) | Cross-coupling catalysis (e.g., C-H activation) | Bidentate (N,N) |

| Rhenium (Re⁺) | Photophysical studies, Radiopharmaceuticals | Bidentate (N,N) nih.gov |

| Molybdenum (Mo⁶⁺) | Oxidation catalysis | Bidentate (N,N) tandfonline.comtandfonline.com |

| Copper (Cu²⁺) | Catalysis, Materials science | Bidentate (N,N) |

| Rhodium (Rh³⁺) / Ruthenium (Ru²⁺) | Asymmetric catalysis | Bidentate (N,N) |

Ligand Design and Complexation Principles

Quinoline derivatives are renowned for their ability to act as effective ligands in coordination chemistry, a property famously exemplified by 8-hydroxyquinoline. scholarpublishing.org While this compound lacks the classic N,O-chelating moiety of 8-hydroxyquinoline, its structure is well-suited for acting as a bidentate ligand.

The primary principle governing its complexation is the formation of a stable chelate ring with a metal ion. The most probable coordination mode involves the heterocyclic quinoline nitrogen (N1) and the exocyclic amino nitrogen (N7). This N,N-bidentate coordination would result in the formation of a thermodynamically stable six-membered chelate ring. The stability of such metal complexes is enhanced by the "chelate effect," where a multidentate ligand forms a more stable complex than multiple monodentate ligands. 7-Aminoquinoline itself is known to be utilized as a ligand in coordination chemistry. guidechem.com

Principles of ligand design using the this compound scaffold would consider several factors:

Donor Atoms: The two nitrogen atoms (one sp²-hybridized in the ring, one sp³-like in the amino group) are the primary donor sites. Their basicity, and thus their ability to donate electron density to a metal center, is crucial.

Electronic Effects: The C-8 fluorine atom exerts a significant electron-withdrawing effect. This effect reduces the electron density across the quinoline ring system, decreasing the basicity of both the N1 and N7 nitrogen atoms compared to an unsubstituted 7-aminoquinoline. This modulation can influence the binding affinity and selectivity for different metal ions.

Steric Factors: The planar quinoline core provides a rigid backbone for the ligand. Substituents can be introduced on the amino group to create steric hindrance, which can control the coordination geometry around the metal center (e.g., favoring tetrahedral over square planar).

| Ligand Feature | 8-Hydroxyquinoline (Reference) | This compound (Predicted) |

|---|---|---|

| Coordination Mode | Bidentate (N,O-donor) | Bidentate (N,N-donor) |

| Chelating Atoms | N1 (quinoline), O (hydroxyl) | N1 (quinoline), N7 (amino) |

| Chelate Ring Size | 5-membered | 6-membered |

| Influence of C8-Substituent | -OH group is part of chelation | -F group electronically modulates ligand basicity |

Theoretical Frameworks of Metal-Ligand Interactions

The study of metal-ligand interactions involving complexes of this compound is greatly facilitated by theoretical and computational chemistry. The primary theoretical framework employed for such investigations is Density Functional Theory (DFT). scholarpublishing.orgmdpi.com DFT has proven to be a powerful tool for accurately predicting the electronic structure, geometry, and properties of transition metal complexes. mdpi.com

Key parameters that can be determined using a DFT framework include:

Optimized Molecular Geometry: Calculation of the most stable three-dimensional arrangement of the metal complex, including precise bond lengths and angles. scholarpublishing.org This can predict the coordination geometry (e.g., octahedral, tetrahedral).

Binding Energies: Determination of the energy released upon complex formation, which provides a quantitative measure of the complex's thermodynamic stability.

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the electronic transitions and reactivity of the complex. nih.gov The HOMO-LUMO gap is particularly important for understanding the optical and electronic properties.

Spectroscopic Predictions: DFT can be used to calculate vibrational frequencies (correlating to IR spectra) and electronic transitions (correlating to UV-Visible spectra), which are invaluable for characterizing newly synthesized complexes. scholarpublishing.org

These theoretical models are essential for a rational approach to ligand design, enabling the prediction of how modifications to the this compound scaffold will affect its coordination properties and the characteristics of the resulting metal complexes.

Advanced Spectroscopic and Analytical Characterization Methodologies for 8 Fluoroquinolin 7 Amine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, including connectivity and spatial relationships between atoms. For 8-Fluoroquinolin-7-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's constitution.

Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms within a molecule. In this compound, the spectrum is expected to show distinct signals for the protons on the quinoline (B57606) ring and the amine group. The aromatic protons typically resonate in the downfield region (approximately 6.5-9.0 ppm) due to the deshielding effect of the ring current. oregonstate.edulibretexts.orgchemistrysteps.com The exact chemical shifts and splitting patterns are influenced by the electronic effects of the fluorine and amine substituents.

The protons of the amine group (-NH₂) are expected to produce a broad signal, the chemical shift of which can be highly variable (typically between 3.0 and 5.0 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. pdx.edu The protons on the quinoline core (H-2, H-3, H-4, H-5, and H-6) will exhibit characteristic splitting patterns (e.g., doublets, triplets, or multiplets) arising from spin-spin coupling with neighboring protons. For instance, H-5 would likely appear as a doublet, coupled to H-6. Analysis of these coupling constants is crucial for assigning each signal to its specific proton.

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.8 | Doublet (d) | ~4.5 |

| H-3 | 7.2 - 7.5 | Doublet of doublets (dd) | ~8.5, 4.5 |

| H-4 | 8.0 - 8.3 | Doublet (d) | ~8.5 |

| H-5 | 7.0 - 7.3 | Doublet (d) | ~8.0 |

| H-6 | 6.8 - 7.1 | Doublet (d) | ~8.0 |

| -NH₂ | 3.0 - 5.0 | Broad singlet (br s) | N/A |

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of a molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. udel.educhemguide.co.uk The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, which minimizes signal overlap. bhu.ac.inchemistrysteps.com

For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms of the quinoline ring system. The carbons in the aromatic ring will typically appear in the 110-160 ppm range. bhu.ac.in The carbon atom directly bonded to the highly electronegative fluorine atom (C-8) is expected to show a large downfield shift and will appear as a doublet due to one-bond carbon-fluorine (¹JC-F) coupling. chemistrysteps.com Similarly, the carbon attached to the amine group (C-7) will also be significantly influenced. The chemical shifts of other carbons are affected to a lesser extent by these substituents.

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-2 | 148 - 152 | Singlet (s) |

| C-3 | 121 - 124 | Singlet (s) |

| C-4 | 135 - 139 | Singlet (s) |

| C-4a | 125 - 129 | Singlet (s) |

| C-5 | 115 - 118 | Doublet (d) |

| C-6 | 112 - 115 | Singlet (s) |

| C-7 | 140 - 144 | Doublet (d) |

| C-8 | 150 - 155 | Doublet (d, large ¹JC-F) |

| C-8a | 138 - 142 | Singlet (s) |

Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds, given that ¹⁹F is 100% naturally abundant and has a high gyromagnetic ratio. azom.comthermofisher.com This technique is particularly valuable due to its wide range of chemical shifts, which makes the signal highly sensitive to the local electronic environment. azom.comchemrxiv.org

In the ¹⁹F NMR spectrum of this compound, a single resonance is expected for the fluorine atom at the C-8 position. The chemical shift of this signal provides insight into the electronic nature of the substituted quinoline ring. For fluoroaromatic compounds, the chemical shifts typically appear in a range of -100 to -170 ppm relative to a standard like CFCl₃. colorado.eduorganicchemistrydata.org The signal may exhibit fine structure due to coupling with nearby protons, particularly H-5, through multiple bonds.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are exceptionally useful for identifying the functional groups present in a compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. nih.govresearchgate.net The resulting spectrum is a unique molecular fingerprint that reveals the presence of specific functional groups.

The FTIR spectrum of this compound is expected to display several characteristic absorption bands. The primary amine (-NH₂) group will give rise to two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, as well as an N-H bending (scissoring) vibration around 1600-1650 cm⁻¹. mdpi.comyoutube.com The aromatic quinoline core will be characterized by C=C and C=N stretching vibrations between 1400 and 1600 cm⁻¹. Furthermore, a strong absorption band corresponding to the C-F stretching vibration is anticipated in the 1000-1300 cm⁻¹ region. mdpi.com

Interactive Table: Predicted FTIR Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | Primary Amine | 3300 - 3500 | Medium |

| C-H Aromatic Stretch | Aromatic Ring | 3000 - 3100 | Medium-Weak |

| N-H Scissoring (Bend) | Primary Amine | 1600 - 1650 | Medium-Strong |

| C=C and C=N Stretch | Aromatic Ring | 1400 - 1600 | Medium-Strong |

| C-F Stretch | Aryl-Fluoride | 1000 - 1300 | Strong |

| C-H Out-of-plane Bend | Aromatic Ring | 750 - 900 | Strong |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. mdpi.com While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for detecting vibrations of non-polar and symmetric bonds. researchgate.net

For this compound, Raman spectroscopy would be highly effective for characterizing the quinoline ring system. The symmetric stretching vibrations of the C=C bonds within the aromatic rings are expected to produce strong and sharp Raman signals in the 1400-1650 cm⁻¹ region. researchgate.netacs.org These bands can be sensitive to substitution on the ring, providing further structural confirmation. nih.gov The C-F bond may also be Raman active. The combination of FTIR and Raman data provides a comprehensive vibrational analysis of the molecule. rsc.org

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ of this compound can be readily generated and its mass-to-charge ratio (m/z) accurately measured. For this compound (molecular formula C₉H₇FN₂), the expected exact mass of the neutral molecule is approximately 162.06 g/mol . The protonated molecule would therefore be observed at an m/z corresponding to this mass plus the mass of a proton.

Tandem mass spectrometry (MS/MS) provides deeper structural insights through the analysis of fragmentation patterns. By inducing collision-induced dissociation (CID) of the precursor ion [M+H]⁺, characteristic fragment ions are produced that help to confirm the molecular structure. While specific experimental fragmentation data for this compound is not extensively published, the fragmentation pathways can be predicted based on the known behavior of related quinoline and fluoroquinolone structures. nih.govresearchgate.netresearchgate.net

Common fragmentation patterns for structurally similar compounds often involve the loss of small, stable neutral molecules. nih.govresearchgate.net For protonated amino-containing aromatic systems, a common fragmentation pathway is the loss of ammonia (B1221849) (NH₃). nih.gov Another potential fragmentation could involve the quinoline ring system itself, although it is generally stable. The presence of the fluorine atom may lead to the loss of hydrogen fluoride (B91410) (HF).

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 163.0666 | Protonated molecular ion |

| [M+H-NH₃]⁺ | 146.0397 | Loss of ammonia from the amino group |

| [M+H-HCN]⁺ | 136.0560 | Loss of hydrogen cyanide from the ring system |

| [M+H-HF]⁺ | 143.0615 | Loss of hydrogen fluoride |

Note: These m/z values are calculated based on the exact masses of the most common isotopes and represent a hypothetical fragmentation pattern.

Electronic Absorption and Emission Spectroscopy for Electronic Structure

The electronic properties of this compound are investigated using Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, which probe the electronic transitions within the molecule.

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The spectrum of this compound is expected to be dominated by π→π* transitions within the quinoline aromatic system. The positions and intensities of the absorption bands are influenced by the substituents on the quinoline core. researchgate.net

The amino group (-NH₂) at the 7-position acts as an auxochrome, an electron-donating group that typically causes a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoline. researchgate.net The fluorine atom at the 8-position, being an electron-withdrawing group, may induce more subtle shifts. The UV-Vis spectrum of quinoline derivatives is generally characterized by multiple absorption bands. nih.gov Studies on other 7-substituted quinolines provide a basis for predicting the spectral features of this compound. nih.govacs.org

Table 2: Representative UV-Vis Absorption Data for Aminoquinoline Systems

| Compound Class | Typical λmax (nm) | Solvent | Electronic Transition |

| Quinoline | ~275, ~310 | Ethanol (B145695) | π→π |

| Aminoquinolines | ~320 - 360 | Various | π→π (shifted) |

Note: This table presents typical absorption maxima for the aminoquinoline chromophore based on literature for related compounds. Specific values for this compound may vary.

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has absorbed light. Many quinoline derivatives, particularly those with amino groups, are known to be fluorescent. nih.govbi10773.com The intrinsic fluorescence of the fluoroquinolone core is a well-documented phenomenon. nih.gov

The fluorescence spectrum of this compound would be characterized by an emission maximum at a longer wavelength than its absorption maximum (a phenomenon known as the Stokes shift). The quantum yield and lifetime of the fluorescence are key parameters that describe the efficiency and dynamics of the emission process. These properties are often sensitive to the solvent environment, pH, and the presence of quenchers. The study of fluorescent probes derived from fluoroquinolones highlights the strong emissive properties of this class of compounds. nih.gov

Table 3: Representative Fluorescence Data for Amino-Substituted Aromatic Systems

| Compound Class | Typical Excitation λmax (nm) | Typical Emission λmax (nm) | Stokes Shift (nm) |

| Aminoquinolines | ~350 | ~450 | ~100 |

| Coumarin Dyes (e.g., AMC) | ~330-350 | ~390-460 | ~60-110 |

Note: This table provides illustrative fluorescence data based on related fluorescent compounds like aminoquinolines and 7-amino-4-methylcoumarin (B1665955) (AMC). iris-biotech.de Actual values for this compound would require experimental determination.

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. The resulting diffraction pattern is a fingerprint of the crystalline phase, providing information on its purity, crystal system, and unit cell parameters. For this compound, PXRD would be used to identify the solid form, screen for different polymorphs (different crystal structures of the same compound), and assess the bulk crystallinity of a synthesized batch. The pattern consists of a series of diffraction peaks at specific angles (2θ), the positions and intensities of which are characteristic of the crystal lattice. researchgate.net While specific PXRD data for this compound is not available, analysis of related quinoline derivatives demonstrates the utility of this technique for structural characterization. researchgate.net

For an unambiguous determination of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state, single-crystal X-ray diffraction is the gold standard. This technique requires growing a high-quality single crystal of the compound or a suitable derivative. The diffraction data collected from a single crystal allows for the complete solution of the crystal structure, revealing the precise atomic coordinates. chemmethod.com

This analysis would confirm the connectivity of the 8-fluoro and 7-amino groups on the quinoline scaffold. Furthermore, it would provide critical information on the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding involving the amino group and potential π-π stacking of the quinoline rings. Such information is vital for understanding the physical properties of the solid material and for crystal engineering efforts.

Chromatographic Separation and Purity Assessment Techniques

The purity and separation of this compound are critical for its application in research and development. Chromatographic techniques are fundamental in achieving and verifying the high purity required for subsequent analytical studies and synthetic applications. These methods exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from impurities and starting materials.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of fluoroquinolone derivatives due to its high resolution and sensitivity. moca.net.uasigmaaldrich.com For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov In this method, a nonpolar stationary phase, typically a C18-bonded silica (B1680970) column, is used with a polar mobile phase. moca.net.uanih.gov

The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). moca.net.uasigmaaldrich.com The pH of the aqueous buffer is a critical parameter that influences the retention time and peak shape of the amine-containing compound by controlling its ionization state. UV detection is commonly employed for quinolone compounds, with the detection wavelength typically set near their maximum absorbance, often around 280-290 nm, to ensure high sensitivity. moca.net.uanih.gov Fluorescence detection can also be utilized for enhanced sensitivity, as quinolones often exhibit native fluorescence. nih.gov

Method development for this compound would involve optimizing parameters such as mobile phase composition, pH, flow rate, and column temperature to achieve optimal separation from potential impurities. wjpsonline.com Validation of the HPLC method according to guidelines from the International Conference on Harmonisation (ICH) would ensure its accuracy, precision, linearity, and robustness. moca.net.uaeuropa.eu

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Phosphate Buffer (pH 5.5) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, identifying compounds, and assessing the purity of this compound. libretexts.orgwikipedia.org It is a valuable tool in preliminary screening before employing more sophisticated techniques like HPLC. nih.gov

The stationary phase is typically a thin layer of silica gel (SiO₂) or alumina (B75360) (Al₂O₃) coated on a plate of glass, plastic, or aluminum. libretexts.orgchemistryhall.com A small spot of the sample solution is applied to the baseline of the plate. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent mixture (the mobile phase). The solvent moves up the plate via capillary action, and separation occurs as different components travel at different rates. wikipedia.org

Visualization of the separated spots for colorless compounds like this compound is achieved by various methods. A common non-destructive method is exposure to ultraviolet (UV) light at a wavelength of 254 nm, where compounds with a chromophore will appear as dark spots against a fluorescent green background. reachdevices.com Destructive methods involve spraying the plate with a chemical stain. Given the amine functional group, a ninhydrin (B49086) solution can be used, which reacts with primary amines to produce colored spots, typically purple or brown, upon heating. wikipedia.orgtcichemicals.com Iodine vapor is another general stain that can be used, which often visualizes organic compounds as brownish spots. reachdevices.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter used for identification. chemistryhall.com

Table 2: Typical TLC System for this compound

| Parameter | Description |

| Stationary Phase | Silica gel GF254 plates |

| Mobile Phase | Mixture of a nonpolar solvent (e.g., Hexane or Toluene) and a polar solvent (e.g., Ethyl Acetate or Methanol) |

| Chamber | Saturated with mobile phase vapor |

| Visualization | 1. UV light (254 nm) 2. Iodine vapor 3. Ninhydrin stain with heating |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. chromatographyonline.com SFC has emerged as a powerful tool in the pharmaceutical industry, particularly for chiral separations and purifications, offering advantages such as higher speed and reduced use of organic solvents compared to HPLC. researchgate.netwiley.com

For the analysis of polar compounds like this compound, the nonpolar supercritical CO₂ is typically mixed with a polar organic modifier, such as methanol or ethanol, to increase the mobile phase's solvating power. chromatographyonline.com To improve peak shape and prevent analyte interaction with the stationary phase, especially for basic compounds containing amine groups, additives like isopropylamine (B41738) or triethylamine (B128534) are often included in the mobile phase. researchgate.net

SFC is particularly advantageous for preparative chromatography due to the ease of removing the CO₂ from the collected fractions, which simplifies product isolation. wiley.com The technique is compatible with a wide range of stationary phases, including those used in both normal-phase and reversed-phase HPLC, providing flexibility in method development. nih.gov The combination of speed, efficiency, and "green" credentials makes SFC a valuable technique for the high-throughput screening and purification of quinolone derivatives. researchgate.net

Table 3: Potential SFC Parameters for this compound Analysis

| Parameter | Condition |

| Mobile Phase | Supercritical CO₂ with a Methanol modifier (e.g., 5-40% gradient) |

| Additive | 0.1% Isopropylamine or Triethylamine |

| Stationary Phase | Chiral or achiral phases (e.g., 2-ethylpyridine) |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 100-150 bar |

| Column Temperature | 35-40 °C |

| Detection | UV-Vis or Mass Spectrometry (MS) |

Elemental Analysis and Thermogravimetric Analysis (TGA)

Beyond chromatographic techniques, elemental and thermal analyses provide fundamental information about the composition, purity, and stability of this compound.

Elemental Analysis is a cornerstone technique used to determine the elemental composition (carbon, hydrogen, nitrogen) of a pure organic compound. For this compound (C₉H₇FN₂), this analysis is crucial to confirm its empirical formula and assess its purity. The experimentally determined percentages of C, H, and N are compared against the theoretically calculated values. A close correlation, typically within ±0.4%, is considered strong evidence of the compound's identity and high purity. mdpi.com

Table 4: Theoretical Elemental Composition of this compound (C₉H₇FN₂)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 66.66 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.35 |

| Fluorine | F | 18.998 | 1 | 18.998 | 11.72 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 17.28 |

| Total | 162.167 | 100.00 |

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA provides valuable information about the thermal stability, decomposition profile, and solvent/water content of this compound. The analysis involves heating a small amount of the sample on a precision balance inside a furnace. The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition indicates the upper limit of the compound's thermal stability. The pattern of weight loss can reveal multi-step degradation processes, which may correspond to the cleavage of specific functional groups or the breakdown of the quinoline ring structure. researchgate.net

Table 5: Hypothetical TGA Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Observation |

| 25 - 150 | < 0.5% | Loss of residual solvent or adsorbed water |

| 150 - 250 | ~ 1% | Minor degradation or sublimation |

| > 250 | Significant | Onset of major thermal decomposition |

Computational and Theoretical Chemistry Studies of 8 Fluoroquinolin 7 Amine and Its Derivatives

Density Functional Theory (DFT) for Electronic Structure and Geometrical Optimization

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For a molecule like 8-Fluoroquinolin-7-amine, DFT calculations would be employed to determine its most stable three-dimensional geometry (geometrical optimization). This process involves calculating the molecule's electron density to derive its ground-state energy. The optimized geometry corresponds to the lowest energy conformation. From this, key electronic properties like the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential map could be determined. These properties are crucial for understanding the molecule's stability and potential sites for chemical reactions.

Time-Dependent Density Functional Theory is an extension of DFT used to predict the electronic excitation energies of molecules. This allows for the theoretical prediction of spectroscopic properties, such as UV-Visible absorption spectra. For this compound, TD-DFT calculations would identify the wavelengths of light the molecule absorbs and the nature of the corresponding electronic transitions (e.g., transitions from HOMO to LUMO). This information is invaluable for characterizing the molecule and comparing theoretical predictions with experimental spectroscopic data.

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. ulisboa.pt An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic physiological conditions) and calculating the interactions between all atoms based on a force field. By solving Newton's equations of motion, the simulation tracks the trajectory of each atom, revealing how the molecule moves, flexes, and changes its conformation. This provides insight into the molecule's flexibility, its interactions with solvent molecules, and its dynamic behavior, which are important for understanding how it might interact with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling Frameworks

QSAR is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. To build a QSAR model for derivatives of this compound, one would first need a dataset of these compounds with their experimentally measured biological activities (e.g., antibacterial efficacy). Then, various molecular descriptors (properties derived from the chemical structure) would be calculated for each compound. Statistical methods are then used to create a mathematical equation that correlates the descriptors with the activity. This resulting model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. bepls.com

Molecular Docking Studies for Molecular Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or DNA). researchgate.netresearchgate.net The process involves placing the ligand into the binding site of the receptor and using a scoring function to estimate the strength of the interaction (binding affinity). For this compound, docking studies could predict how it binds to a specific biological target, such as an enzyme or a cellular receptor. The results would show the specific pose of the ligand in the binding site and identify key interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the complex. This is a fundamental tool in drug discovery for predicting the mechanism of action of a potential drug molecule.

Quantum Chemical Descriptors and Reactivity Indices for Predictive Analysis

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical properties and reactivity. ethz.chrasayanjournal.co.in Calculated using methods like DFT, these descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index. For this compound, these descriptors would provide a quantitative measure of its tendency to donate or accept electrons. Reactivity indices, such as Fukui functions, can further pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack, offering a detailed map of its chemical reactivity.

Applications of 8 Fluoroquinolin 7 Amine As a Versatile Building Block in Organic and Material Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

8-Fluoroquinolin-7-amine serves as a valuable starting material for the construction of a variety of heterocyclic systems. The presence of the reactive amino group at the C7 position allows for a range of chemical transformations, including cyclization and condensation reactions, to build fused heterocyclic rings.

One of the key applications of this compound is in the synthesis of fluoroquinolone antibacterials. Although the final drug molecules often have different substitution patterns, the core synthetic strategies are relevant. For instance, derivatives of 8-aminoquinolines can undergo reactions at the C5 position, such as photocatalytic regioselective difluoroalkylation, demonstrating the reactivity of the quinoline (B57606) ring and the directing effect of the amino group researchgate.net.

Furthermore, the amino group can participate in multicomponent reactions (MCRs), which are powerful tools for generating molecular diversity nih.govresearchgate.netnih.govmdpi.com. By reacting this compound with various aldehydes and other components, complex fused heterocyclic systems can be assembled in a single step. For example, reactions analogous to the synthesis of pyrimido[4,5-b]quinolines, which involve the condensation of an amino-substituted heterocycle with an aldehyde and a 1,3-dicarbonyl compound, could be envisioned nih.gov. These reactions would lead to novel polycyclic structures with potential biological activities.

The synthesis of fused N-heterocycles is a significant area of organic chemistry, and this compound provides a platform for such transformations organic-chemistry.orgnih.gov. The amino group can act as a nucleophile in intramolecular cyclization reactions, leading to the formation of new rings fused to the quinoline core. For example, after acylation of the amino group with a suitable partner containing a leaving group, an intramolecular nucleophilic aromatic substitution or a radical-mediated cyclization could be triggered to form a new heterocyclic ring.

| Reaction Type | Reactants | Resulting Heterocyclic System | Potential Application |

| C5-Alkylation | 8-Aminoquinoline (B160924) derivatives, Difluoromethyl bromides | C5-difluoroalkylated quinolines | Antibacterial agents |

| Multicomponent Reaction | This compound, Aldehyde, 1,3-Dicarbonyl compound | Fused Pyrimidoquinolines | Biologically active compounds |

| Intramolecular Cyclization | Acylated this compound derivative | Fused polycyclic heterocycles | Novel scaffolds for drug discovery |

Incorporation into Complex Molecular Architectures (e.g., foldamers)

A significant application of derivatives of this compound is in the field of foldamers, which are synthetic oligomers that adopt well-defined, predictable secondary structures in solution nih.govnih.govrsc.org. Specifically, 7-amino-8-fluoro-2-quinolinecarboxylic acid, a direct derivative, has been utilized as a monomer in the synthesis of aromatic oligoamides that fold into stable helical conformations uni-muenchen.deresearchgate.net.

These quinoline-based oligoamides are designed to have intramolecular hydrogen bonds between the amide protons and the nitrogen atoms of the adjacent quinoline rings, which drives the formation of a helical structure uni-muenchen.deresearchgate.net. The substitution pattern on the quinoline ring plays a crucial role in determining the curvature and diameter of the helix. For instance, oligomers of 8-amino-2-quinolinecarboxylic acid are known to form tight helices uni-muenchen.de. The introduction of a fluorine atom at the 8-position in the 7-amino-2-quinolinecarboxylic acid monomer influences the electronic and steric properties, which in turn affects the folding behavior of the resulting oligoamide.

The incorporation of these fluorinated quinoline monomers can be used to tune the properties of the foldamers. For example, they can be combined with other aromatic amino acid monomers to create heteromeric oligomers with complex, pre-programmed shapes, such as duplexes with a large double-helical central section flanked by single helices nih.gov. This modular approach allows for the rational design of foldamers with specific recognition and binding properties. The stability of these helical structures is remarkable, with some remaining folded even at high temperatures in polar solvents uni-muenchen.deresearchgate.net.

| Monomer | Oligomer Type | Resulting Architecture | Key Structural Feature |

| 7-amino-8-fluoro-2-quinolinecarboxylic acid | Aromatic oligoamide | Helical foldamers | Stable, predictable helical structures |

| 7-amino-8-fluoro-2-quinolinecarboxylic acid and 8-amino-2-quinolinecarboxylic acid | Heteromeric oligoamide | Single and double helices | Tunable helix diameter and curvature |

Scaffold for the Development of Ligands in Catalytic Systems

The 8-aminoquinoline scaffold is a well-established "privileged structure" in the design of ligands for asymmetric catalysis researchgate.netdntb.gov.ua. The bidentate coordination of the amino group and the quinoline nitrogen to a metal center creates a stable chiral environment that can effectively control the stereochemical outcome of a reaction. While direct applications of this compound as a ligand are not extensively documented, the principles derived from related structures strongly suggest its potential in this area.

For example, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines mdpi.comnih.gov. These rhodium catalysts demonstrated high reactivity and enantioselectivity, highlighting the effectiveness of the 8-aminoquinoline core in creating a chiral pocket around the metal center.

The introduction of a fluorine atom at the 8-position of the 7-aminoquinoline core, as in this compound, would be expected to modulate the electronic properties of the ligand. The electron-withdrawing nature of fluorine could influence the Lewis acidity of the coordinated metal center, potentially altering the catalytic activity and selectivity. Furthermore, the fluorine atom could engage in non-covalent interactions within the catalytic pocket, further influencing the stereochemical control of the reaction.

The development of ligands based on this compound could involve the synthesis of chiral derivatives, for instance, by introducing a chiral substituent on the amino group. These ligands could then be complexed with various transition metals, such as rhodium, iridium, or palladium, to generate catalysts for a range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and cycloadditions nih.gov.

| Ligand Scaffold | Metal | Catalytic Reaction | Significance |

| Chiral 8-amino-5,6,7,8-tetrahydroquinoline | Rhodium | Asymmetric Transfer Hydrogenation | High reactivity and enantioselectivity |

| (Hypothetical) Chiral 8-Fluoro-7-aminoquinoline derivative | Transition Metals (e.g., Rh, Ir, Pd) | Various Asymmetric Reactions | Potential for modulated electronic properties and enhanced stereocontrol |

Design of Chemical Probes for Biochemical Investigations

Quinoline derivatives are widely recognized for their fluorescent properties and their ability to act as chemosensors for metal ions, making them excellent candidates for the development of chemical probes for bioimaging and biochemical studies crimsonpublishers.comnih.gov. The 8-aminoquinoline and 8-hydroxyquinoline scaffolds, in particular, have been extensively used to design fluorescent probes for various metal ions, most notably Zn²⁺ nih.govresearchgate.netmdpi.comnih.govresearchgate.net.

Derivatives of 8-aminoquinoline can act as fluorogenic chelators. Upon binding to a target metal ion, a significant change in their fluorescence properties, such as an increase in quantum yield or a shift in the emission wavelength, is often observed nih.govresearchgate.netmdpi.com. This "turn-on" fluorescence response allows for the sensitive and selective detection of the target ion in biological systems. For instance, 8-amidoquinoline derivatives have been developed as fluorescent probes for zinc ions, demonstrating good selectivity and biocompatibility for biological applications nih.govresearchgate.netmdpi.com.

The this compound core possesses the essential features of a fluorophore and a chelating unit. The quinoline ring system provides the basis for fluorescence, while the 7-amino group and the quinoline nitrogen can act as a bidentate coordination site for metal ions. The fluorine atom at the 8-position can further modulate the photophysical properties of the molecule, potentially leading to probes with improved brightness, photostability, and sensitivity.

The design of chemical probes based on this compound could involve the attachment of specific recognition elements to the amino group to target other biomolecules of interest. For example, by linking it to a peptide or a small molecule inhibitor, probes could be developed to visualize the localization and dynamics of specific proteins or enzymes within living cells. The inherent fluorescence of the quinoline core would allow for imaging using fluorescence microscopy techniques.

| Probe Scaffold | Target Analyte | Principle of Detection | Application |

| 8-Amidoquinoline derivatives | Zn²⁺ | Chelation-enhanced fluorescence | Detection of zinc in biological samples |

| 8-Hydroxyquinoline derivatives | Mg²⁺, various metal ions | Fluorescence modulation upon metal binding | Intracellular ion mapping, environmental sensing |

| (Hypothetical) this compound derivatives | Metal ions, specific biomolecules | "Turn-on" fluorescence, targeted binding | Bioimaging, biochemical investigations |

Advanced Structure Activity Relationship Sar Investigations and Molecular Design Principles

Methodological Approaches to SAR Elucidation based on Substituent Effects

The elucidation of SAR for quinoline (B57606) derivatives hinges on systematically modifying substituents and evaluating the resulting impact on biological activity. The fluorine atom at position C8 and the amine group at C7 of the 8-Fluoroquinolin-7-amine scaffold are critical starting points for these investigations.

Halogenation: The presence and position of halogen atoms significantly influence a compound's physicochemical properties and biological activity. The fluorine atom in the 8-position, as seen in many fluoroquinolone antibiotics, can enhance metabolic stability and binding affinity. manchester.ac.ukorientjchem.org SAR studies often involve synthesizing analogs with different halogens (Cl, Br, I) at the C8 position or moving the fluorine to other positions on the quinoline ring to probe the electronic and steric requirements for optimal activity. For instance, in a series of 8-hydroxyquinoline derivatives, 5-chloro and 5,7-dichloro substitutions resulted in the highest antibacterial activity against S. aureus. mdpi.com

Amino Group Modification: The primary amine at the C7 position is a key site for modification. Its basicity and hydrogen-bonding capacity are critical for target interaction. SAR studies explore the effects of N-alkylation, N-acylation, and N-arylation. For example, in a study of 7-haloanilino-8-nitrofluoroquinolones, derivatives substituted with chlorinated anilines at the C7 position showed potent activity against both standard and resistant strains of S. aureus. researchgate.net The introduction of various aryl and hetaryl groups at the C7 position of 8-aminoquinolones has also been shown to yield compounds with significant antimicrobial activity. researchgate.net

Positional Isomerism: The relative positions of the fluoro and amino groups are crucial. Shifting the amine from C7 to other positions (e.g., C5) or altering the fluorine's location can drastically change the molecule's electronic distribution and three-dimensional shape, thereby affecting its binding to target proteins. Studies on 8-hydroxyquinoline derivatives have shown that substituents at the C7 position lead to greater potency as matrix metalloproteinase inhibitors compared to those with substituents at C5. nih.gov

These methodological approaches are often guided by the Hansch analysis or Free-Wilson models, which quantitatively correlate physicochemical parameters (like hydrophobicity, electronic effects, and steric factors) of the substituents with biological activity.

| Scaffold/Derivative | Position of Substitution | Substituent Type | Observed Effect on Biological Activity | Reference Compound |

|---|---|---|---|---|

| 8-Hydroxyquinoline | C5, C7 | -Cl, -diCl | Increased antibacterial activity against S. aureus. | Unsubstituted 8-Hydroxyquinoline |

| 8-Nitrofluoroquinolone | C7 | Substituted Anilines (e.g., 3-chloroaniline) | Excellent activity against standard and resistant S. aureus. researchgate.net | 7-Chloro-8-nitrofluoroquinolone |

| 8-Aminoquinolone | C7 | Aryl/Hetaryl groups | Significant antimicrobial activity against various bacteria. researchgate.net | 8-Amino-7-chloroquinolone |

| 8-Hydroxyquinoline | C7 vs. C5 | Aminomethyl groups | Substituents at C7 showed higher activity as MMP inhibitors. nih.gov | Isomeric Analogs |

Rational Design Strategies for Modifying the Quinoline Scaffold

Rational drug design aims to create new molecules with improved therapeutic potential by understanding and modifying the interactions between a drug and its biological target. mdpi.comnih.gov For the quinoline scaffold, these strategies focus on enhancing target engagement, improving pharmacokinetic profiles, and overcoming resistance mechanisms. researchgate.net

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can be a powerful tool. Molecular docking simulations can predict how derivatives of this compound might bind to an active site. nih.govnih.gov This information allows for the rational design of new analogs with substituents that form stronger or more specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the target protein, such as DNA gyrase for antibacterial agents or specific kinases for anticancer drugs. nih.govresearchgate.net

Privileged Scaffold Optimization: The quinoline ring is considered a "privileged scaffold" due to its ability to bind to multiple biological targets. mdpi.com Rational design strategies often involve decorating this core with various functional groups to direct its activity towards a specific target. nih.gov For this compound, this could involve adding side chains at the C7-amino group or other positions to enhance selectivity for a particular enzyme or receptor. Judicious modifications, such as introducing groups that block metabolic pathways, can also enhance the compound's therapeutic efficacy. manchester.ac.uk

Stereochemical Considerations in Molecular Recognition

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are inherently chiral. The introduction of chiral centers or axial chirality into the this compound scaffold can lead to enantiomers or diastereomers with significantly different pharmacological activities.

Chiral Centers: The addition of a substituent containing a stereocenter to the this compound core necessitates the synthesis and evaluation of individual enantiomers. Often, only one enantiomer (the eutomer) will fit optimally into the target's binding site, while the other (the distomer) may be inactive or even contribute to off-target effects. For example, levofloxacin, an S-(-)-enantiomer of ofloxacin, exhibits significantly greater antibacterial activity than the R-(+)-enantiomer. This highlights the importance of stereochemistry in the design of quinolone-based drugs.

Axial Chirality (Atropisomerism): In some quinoline derivatives, restricted rotation around a single bond can lead to atropisomers—stereoisomers that can be isolated. researchgate.net This can occur in derivatives of this compound if a bulky substituent is attached at a position that hinders free rotation, creating a chiral axis. These atropisomers can exhibit different binding affinities for their targets, making atroposelective synthesis a key consideration in drug design. researchgate.net

The development of asymmetric synthesis methods is crucial for producing enantiomerically pure quinoline derivatives, allowing for a clear understanding of the stereochemical requirements for molecular recognition and biological activity. nih.gov Chiral derivatizing reagents based on the quinoline structure have been synthesized to aid in the separation and analysis of enantiomers of other drug classes. researchgate.net

Computational SAR and Machine Learning in Chemical Discovery

In recent years, computational methods have become indispensable in drug discovery, accelerating the design-synthesize-test cycle. nih.gov These approaches are widely applied to quinoline derivatives to predict biological activity and guide the synthesis of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. journalijar.comresearchgate.net For derivatives of this compound, 2D- and 3D-QSAR models can be developed to predict activity based on various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). nih.govpku.edu.cn These models help identify the key structural features responsible for activity and can be used to predict the potency of virtual, unsynthesized compounds, thereby prioritizing synthetic efforts. aip.orgresearchgate.net For example, QSAR models for fluoroquinolones have been used to predict antibacterial activity and genotoxicity. pku.edu.cnaip.org

Molecular Docking and Dynamics: As part of structure-based drug design, molecular docking predicts the preferred orientation of a ligand when bound to a target receptor. mdpi.com For this compound derivatives, docking studies can elucidate binding modes within a target's active site, revealing key interactions. nih.govnih.gov Molecular dynamics (MD) simulations can further refine this by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the interaction. nih.govmdpi.com

Machine Learning (ML) and Deep Learning (DL): Machine learning algorithms, such as random forest, support vector machines (SVM), and neural networks, are increasingly used to build more sophisticated and predictive QSAR models. nih.govmdpi.com These models can handle large, complex datasets and uncover non-linear relationships between structure and activity that traditional methods might miss. nih.govastrazeneca.com ML can be applied at multiple stages, from predicting drug-target interactions and ADME (absorption, distribution, metabolism, and excretion) properties to designing novel molecules with desired characteristics using generative models. researchgate.netnih.gov For quinoline derivatives, ML models have been developed to predict reactive sites for chemical synthesis and to identify potential drug candidates from large virtual libraries. researchgate.net

| Computational Method | Application | Example Finding/Use Case | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Predicting anticancer activity | Developed models for tetrahydroquinoline derivatives as LSD1 inhibitors to guide the design of new, more potent compounds. | mdpi.com |

| Machine Learning (ML) Regression | Predicting P-glycoprotein inhibition | Used k-nearest neighbors and neural networks to build QSAR models for quinoline derivatives to combat multidrug resistance. | nih.gov |

| Molecular Docking | Identifying binding modes | Showed strong interactions between novel quinoline derivatives and the active site of the EGFR protein, indicating potential as anticancer agents. | nih.gov |

| Machine Learning | Predicting reaction sites | Developed a model to predict the reactive site of an electrophilic aromatic substitution on drug-like molecules with high accuracy. | researchgate.net |

| QSAR Modeling | Predicting antibacterial activity | Established a correlation between atomic charges and LUMO energy with the antibacterial activity of fluoroquinolone derivatives. | aip.org |

Future Research Trajectories and Emerging Opportunities

Innovations in Synthesis and Process Intensification

While traditional synthetic routes to quinoline (B57606) derivatives are well-established, future efforts will likely focus on developing more efficient, sustainable, and scalable methods for the synthesis of 8-Fluoroquinolin-7-amine and its analogs. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is a key driver in this area.

A significant opportunity lies in the adoption of continuous-flow chemistry . rsc.org Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, especially for exothermic or hazardous reactions. nih.gov The miniaturized nature of flow systems allows for rapid reaction optimization and can be scaled up by operating the reactor for longer durations or by parallelization. nih.gov For a multi-step synthesis of a substituted quinoline like this compound, a fully continuous, multi-step flow process could be designed, minimizing manual handling and the isolation of intermediates. rsc.org